3-(2-Chloroacetyl)-1-cyclopropylurea

Description

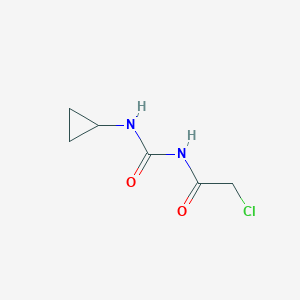

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(cyclopropylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-3-5(10)9-6(11)8-4-1-2-4/h4H,1-3H2,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUSXXUJONYTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Chloroacetyl)-1-cyclopropylurea, a bifunctional molecule with potential applications in synthetic chemistry and drug discovery. By integrating data from chemical suppliers, relevant patents, and the broader scientific literature, this document aims to serve as a foundational resource for researchers exploring the utility of this compound. We will delve into its chemical and physical properties, outline a robust synthetic pathway, explore its reactivity, and discuss its potential as a building block for novel therapeutics.

Core Chemical Identity and Physicochemical Properties

3-(2-Chloroacetyl)-1-cyclopropylurea, identified by CAS Number 771499-64-0 , is a unique chemical entity that combines a reactive chloroacetyl group with a cyclopropylurea moiety.[1][2][3][4][5] The latter is a recognized pharmacophore in several biologically active compounds, suggesting inherent potential for this molecule in medicinal chemistry.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below. It's important to note that while some properties are experimentally derived, others are predicted based on computational models and require experimental validation.

| Property | Value | Source(s) |

| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | [4] |

| CAS Number | 771499-64-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 176.60 g/mol | [2][3] |

| MDL Number | MFCD06347921 | [1][3] |

| Purity (Typical) | ≥97% | [1] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 10.54 ± 0.70 | [2] |

| Storage Conditions | Refrigerated | [4] |

Visualization of the Chemical Structure

The chemical structure of 3-(2-Chloroacetyl)-1-cyclopropylurea is depicted below, highlighting the key functional groups: the electrophilic chloroacetyl tail and the cyclopropyl-substituted urea core.

Caption: Chemical structure of 3-(2-Chloroacetyl)-1-cyclopropylurea.

Synthesis and Purification

While specific literature detailing the synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea is sparse, a reliable synthetic route can be extrapolated from established methods for preparing N-acylureas. The most plausible approach involves the acylation of cyclopropylurea with chloroacetyl chloride.

Proposed Synthetic Workflow

The synthesis is a two-step process, starting from commercially available cyclopropylamine.

Caption: Proposed two-step synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of N-cyclopropyl-N'-(α-p-chlorophenyl-α-chloroacetyl)urea and should be optimized for the target molecule.[6]

Step 1: Synthesis of Cyclopropylurea

-

Reaction Setup: In a suitable reaction vessel, dissolve cyclopropylamine in an aqueous solution of hydrochloric acid at a 1:1 molar ratio.

-

Urea Formation: To the resulting cyclopropylamine hydrochloride solution, add a solution of potassium cyanate in water, maintaining a 1:1 molar ratio with the cyclopropylamine.

-

Reaction Conditions: Stir the mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the cyclopropylurea product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyclopropylurea (1.0 eq) and dimethylaniline (1.0 eq) in anhydrous benzene.

-

Acylation: While stirring, add a solution of chloroacetyl chloride (1.0 eq) in anhydrous benzene dropwise over 45 minutes.

-

Reaction Conditions: After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to reflux for 5 hours.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate as an oil. Decant the supernatant and triturate the oily residue with diethyl ether to remove unreacted starting materials. After removing the ether, triturate the oil with water until it crystallizes.

-

Purification: Filter the crystalline product, wash thoroughly with water, and dry under vacuum over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.

Chemical Reactivity and Stability

The reactivity of 3-(2-Chloroacetyl)-1-cyclopropylurea is dictated by its two primary functional groups: the electrophilic chloroacetyl group and the nucleophilic urea moiety.

Reactivity of the Chloroacetyl Group

The chloroacetyl group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack. This reactivity allows for a wide range of derivatizations.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to form the corresponding N-substituted glycine amides, thioethers, and esters. This is a common strategy for linking the molecule to other chemical entities.[7]

Caption: General scheme for nucleophilic substitution on the chloroacetyl group.

Stability and Storage

Given the reactivity of the chloroacetyl group, 3-(2-Chloroacetyl)-1-cyclopropylurea should be stored under refrigerated conditions to minimize degradation.[4] It is likely sensitive to moisture and strong bases, which could promote hydrolysis of the chloroacetyl group or other undesired reactions.

Potential Applications in Drug Development and Research

While there is no specific literature on the biological activity of 3-(2-Chloroacetyl)-1-cyclopropylurea, its structural motifs are present in compounds with known pharmacological properties.

-

Cyclopropylurea Derivatives: The cyclopropylurea scaffold is found in a variety of biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors, which have shown potential in treating renal injury.[8] Other urea derivatives have demonstrated antiproliferative activity in cancer cell lines.[9][10]

-

Chloroacetyl-Containing Compounds: The chloroacetyl group can act as a covalent warhead, enabling the molecule to form irreversible bonds with target proteins. This is a strategy employed in the design of certain enzyme inhibitors.

-

Building Block for Heterocyclic Synthesis: The bifunctional nature of this compound makes it a versatile starting material for the synthesis of more complex heterocyclic systems. For example, intramolecular cyclization following a nucleophilic substitution could lead to the formation of various ring structures.

Safety and Handling

-

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-(2-Chloroacetyl)-1-cyclopropylurea is a promising, yet underexplored, chemical entity. Its combination of a reactive electrophilic center and a biologically relevant cyclopropylurea core makes it a valuable tool for synthetic chemists and drug discovery scientists. The synthetic route is straightforward, and its reactivity allows for diverse chemical modifications. Future research should focus on the experimental validation of its physicochemical properties, exploration of its synthetic utility, and systematic evaluation of its biological activity to unlock its full potential.

References

-

Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. (2014). Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. Available at: [Link]

-

Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2014). Arkivoc, 2014(6), 266-277. Available at: [Link]

- US Patent 3,609,159 A, 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same. Google Patents.

-

3-(2-Chloroacetyl)-1-(2,5-dimethylphenyl)urea. PubChem. Available at: [Link]

-

Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Available at: [Link]

-

N‐Chloro‐N‐alkoxyureas: Synthesis, Structure and Properties. (2002). Journal of Physical Organic Chemistry, 15(8), 447-452. Available at: [Link]

-

Chloroacetyl chloride. Wikipedia. Available at: [Link]

-

Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-950. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Research, 3(1), 224-228. Available at: [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). Molecules, 27(19), 6529. Available at: [Link]

-

Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. PrepChem.com. Available at: [Link]

-

ME-92. PubChem. Available at: [Link]

-

Urinary metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. (1977). Cancer Research, 37(4), 1092-1101. Available at: [Link]

-

IR spectra of compound 1. ResearchGate. Available at: [Link]

-

INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. World Health Organization. Available at: [Link]

Sources

- 1. 771499-64-0 Cas No. | 3-(2-Chloroacetyl)-1-cyclopropylurea | Apollo [store.apolloscientific.co.uk]

- 2. 3-(2-Chloroacetyl)-1-cyclopropylurea CAS#: 771499-64-0 [m.chemicalbook.com]

- 3. 3-(2-Chloroacetyl)-1-cyclopropylurea | 771499-64-0 | WFB49964 [biosynth.com]

- 4. 3-(2-Chloroacetyl)-1-cyclopropylurea | 771499-64-0 [sigmaaldrich.com]

- 5. 771499-64-0|3-(2-Chloroacetyl)-1-cyclopropylurea|BLD Pharm [bldpharm.com]

- 6. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]

- 7. [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester () for sale [vulcanchem.com]

- 8. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of nitroaryl urea derivatives with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

3-(2-Chloroacetyl)-1-cyclopropylurea CAS number 771499-64-0

An In-depth Technical Guide to 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS: 771499-64-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(2-Chloroacetyl)-1-cyclopropylurea, a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a reactive chloroacetyl group and a cyclopropylurea moiety, a scaffold known for its presence in targeted therapeutics. We will delve into its chemical properties, a robust and logical synthesis protocol, its inherent reactivity, and its potential applications as a building block in the development of novel pharmaceutical agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and the design of new bioactive compounds.

Introduction and Strategic Importance

3-(2-Chloroacetyl)-1-cyclopropylurea (CAS No. 771499-64-0) is a synthetic organic compound that, while not an end-product therapeutic, represents a crucial structural motif for chemical elaboration. Its strategic value lies in the combination of two key features:

-

The Cyclopropylurea Moiety: Urea derivatives are a cornerstone in modern drug discovery, prized for their ability to form stable, bidentate hydrogen bonds with protein targets.[1][2][3] This interaction is critical for achieving high-affinity binding in numerous enzyme inhibitors and receptor modulators. The cyclopropyl group, a "biosteric mimic" of larger or more flexible groups, often imparts favorable metabolic stability, cell permeability, and binding affinity.

-

The Electrophilic Chloroacetyl Group: The chloroacetyl function is a versatile and reactive "handle." The presence of an alpha-chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic substitution, providing a straightforward and efficient means to conjugate this molecule with other fragments, such as amines, thiols, or alcohols, to build more complex molecular architectures.[4][5][6]

The convergence of these two functionalities in a single, relatively simple molecule makes 3-(2-Chloroacetyl)-1-cyclopropylurea a valuable starting material for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapies, particularly in oncology where urea-based kinase inhibitors are prevalent.[7] For instance, the structurally related compound, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is a key intermediate in the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat various cancers.[8][9]

Physicochemical Properties

A summary of the key chemical and physical properties of 3-(2-Chloroacetyl)-1-cyclopropylurea is presented below. These values are compiled from various chemical data providers and predictive modeling.

| Property | Value | Source |

| CAS Number | 771499-64-0 | [10][11] |

| Molecular Formula | C₆H₉ClN₂O₂ | [10][11] |

| Molecular Weight | 176.60 g/mol | [10][11] |

| IUPAC Name | N-(chloroacetyl)-N'-cyclopropylurea | |

| SMILES | C1CC1NC(=O)NC(=O)CCl | [11] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [10] |

| Predicted pKa | 10.54 ± 0.70 | [10] |

| Storage Temperature | Refrigerated | |

| Purity (Typical) | ≥97% | [12] |

Synthesis Protocol: Acylation of Cyclopropylurea

While multiple routes to N-acylureas exist, the most direct and industrially scalable approach for synthesizing 3-(2-Chloroacetyl)-1-cyclopropylurea is the acylation of a pre-formed urea with a reactive acylating agent.[10] The following protocol is based on established chemical principles for N-acylation and analogous reactions found in patent literature.[13]

Rationale and Causality

The core of this synthesis is the nucleophilic attack of the nitrogen atom of cyclopropylurea onto the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Choice of Starting Materials:

-

Cyclopropylurea: This precursor can be synthesized from cyclopropylamine, which is commercially available or can be prepared via methods like the Kulinkovich-Szymoniak reaction.[14][15] Reacting cyclopropylamine with a source of isocyanate, such as that generated from sodium cyanate and an acid, yields cyclopropylurea.

-

Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient and often rapid reaction at the urea nitrogen. Its high reactivity necessitates careful control of reaction conditions to prevent side reactions.

-

-

Choice of Solvent and Base:

-

An aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene is chosen to prevent reaction with the highly reactive chloroacetyl chloride.

-

A non-nucleophilic organic base, such as Triethylamine (Et₃N) or Pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the protonation of the starting urea (which would deactivate it as a nucleophile) and drives the reaction to completion.

-

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Cyclopropylurea (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylurea (1.0 eq) and anhydrous DCM.

-

Base Addition: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (1.1 eq) to the flask.

-

Acylation: Dissolve chloroacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

-

Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and minimize the formation of di-acylated or other byproducts.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-(2-Chloroacetyl)-1-cyclopropylurea.

Reactivity and Synthetic Applications

The primary utility of 3-(2-Chloroacetyl)-1-cyclopropylurea is as a bifunctional building block. The N-acylurea structure is relatively stable, allowing the chloroacetyl moiety to undergo selective transformations.

Nucleophilic Substitution at the Alpha-Carbon

The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide variety of nucleophiles.

Caption: General reactivity of the chloroacetyl moiety.

This reactivity is the cornerstone of its application. For example:

-

Reaction with Amines: Forms a glycinamide derivative, linking the cyclopropylurea core to another molecule via a stable amide bond. This is a common strategy in fragment-based drug design.

-

Reaction with Thiols: Produces thioether linkages, useful for attaching the scaffold to cysteine-containing peptides or other sulfur nucleophiles.

-

Reaction with Azides: Yields an azidoacetyl intermediate, which can then be used in "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazoles, a valuable pharmacophore.

Safety and Handling

As a reactive chemical intermediate, 3-(2-Chloroacetyl)-1-cyclopropylurea and its precursors require careful handling.

-

Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

3-(2-Chloroacetyl)-1-cyclopropylurea: Should be considered a potential irritant and sensitizer. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory safety practices should be followed.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases.

Conclusion

3-(2-Chloroacetyl)-1-cyclopropylurea is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex molecules in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its true value is realized in its subsequent reactions. The combination of a proven pharmacophore (cyclopropylurea) and a versatile reactive site (chloroacetyl) provides medicinal chemists with a reliable tool for generating novel compounds with therapeutic potential. Understanding the synthesis, reactivity, and handling of this compound is essential for any researcher looking to leverage its unique structural features in their development programs.

References

- 1. scispace.com [scispace.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 9. N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea CAS 796848-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. 3-(2-Chloroacetyl)-1-cyclopropylurea | 771499-64-0 | WFB49964 [biosynth.com]

- 12. 771499-64-0 Cas No. | 3-(2-Chloroacetyl)-1-cyclopropylurea | Apollo [store.apolloscientific.co.uk]

- 13. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]

- 14. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 15. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(2-Chloroacetyl)-1-cyclopropylurea

A Senior Application Scientist's Perspective on a Hypothetical Investigative Strategy

Abstract

This guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel compound 3-(2-chloroacetyl)-1-cyclopropylurea. Given the paucity of existing data on this specific molecule, we present a structured, hypothesis-driven approach for its characterization. The central hypothesis posits that 3-(2-chloroacetyl)-1-cyclopropylurea acts as a covalent inhibitor, leveraging its reactive chloroacetyl moiety to form a permanent bond with its biological target(s). The cyclopropyl and urea functionalities are predicted to contribute to target specificity and binding affinity. This document outlines a multi-faceted research plan encompassing target identification, validation, and the characterization of downstream cellular consequences. Detailed experimental protocols and data interpretation strategies are provided to guide researchers in drug development and chemical biology in their investigation of this, and similar, electrophilic small molecules.

Introduction: Deconstructing 3-(2-Chloroacetyl)-1-cyclopropylurea

The structure of 3-(2-chloroacetyl)-1-cyclopropylurea presents three key chemical features that likely dictate its biological activity: the cyclopropyl ring, the urea linkage, and the reactive chloroacetyl group.

-

The Cyclopropyl Ring: This small, rigid ring is a common feature in modern medicinal chemistry.[1][2][3] Its rigidity can help to lock the molecule into a specific conformation, which can be entropically favorable for binding to a protein target.[2] Furthermore, cyclopropyl groups can enhance metabolic stability and cell permeability.[2][4]

-

The Urea Moiety: Urea and its derivatives are found in a vast array of biologically active compounds, exhibiting activities ranging from anticancer to antiviral and antidiabetic.[5][6] The urea functional group is a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[6] In some contexts, such as with sulfonylureas, this class of compounds is known to interact with specific cellular receptors, like the ATP-sensitive potassium channels in pancreatic beta-cells.[7][8][9]

-

The Chloroacetyl Group: This is a key reactive feature of the molecule. The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic attack by amino acid side chains on a protein, such as the thiol group of cysteine, the imidazole of histidine, or the amino group of lysine. This suggests a high probability that 3-(2-chloroacetyl)-1-cyclopropylurea acts as a covalent inhibitor, forming an irreversible bond with its target protein.

Based on this structural analysis, our central working hypothesis is that 3-(2-chloroacetyl)-1-cyclopropylurea is a covalent inhibitor that targets specific proteins, leading to a modulation of their function and downstream cellular pathways.

Phase 1: Target Identification and Engagement

The primary objective is to identify the cellular target(s) of 3-(2-chloroacetyl)-1-cyclopropylurea. An unbiased, proteomics-based approach is recommended.

Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)

This technique is designed to identify the targets of a covalent inhibitor directly in a complex biological sample.

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Protocol: AfBPP for 3-(2-Chloroacetyl)-1-cyclopropylurea

Objective: To identify the protein targets of 3-(2-chloroacetyl)-1-cyclopropylurea in a human cancer cell line (e.g., HeLa or Jurkat).

Materials:

-

3-(2-chloroacetyl)-1-cyclopropylurea

-

A "clickable" analogue of the compound (e.g., with a terminal alkyne)

-

Biotin-azide probe

-

Copper(I) catalyst (e.g., TBTA, CuSO4) and a reducing agent (e.g., sodium ascorbate)

-

Streptavidin-agarose beads

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

DTT and iodoacetamide

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS instrumentation

Methodology:

-

Synthesis of a "Clickable" Probe: Synthesize an analogue of 3-(2-chloroacetyl)-1-cyclopropylurea that incorporates a terminal alkyne group. This is crucial for the subsequent click chemistry step.

-

Cell Culture and Lysis: Culture HeLa cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant (proteome).

-

Treatment: Incubate the cell lysate with the alkyne-tagged 3-(2-chloroacetyl)-1-cyclopropylurea probe at a predetermined concentration (e.g., 10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

-

Click Chemistry: To the treated lysate, add the biotin-azide probe, copper(I) catalyst, and reducing agent. Incubate for 1 hour at room temperature to attach biotin to the probe-bound proteins.

-

Streptavidin Pulldown: Add streptavidin-agarose beads to the lysate and incubate for 4 hours at 4°C with rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate cysteines. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to search the MS/MS spectra against a human protein database to identify the proteins that were pulled down.

Expected Data and Interpretation

The output will be a list of proteins identified in the probe-treated sample. True targets should be significantly enriched in the probe-treated sample compared to the DMSO control.

| Protein ID | Gene Name | Peptide Count (Probe) | Peptide Count (DMSO) | Fold Change | p-value |

| P04637 | TP53 | 0 | 0 | - | - |

| Q06830 | HSP90AA1 | 25 | 1 | 25.0 | <0.001 |

| P62258 | RPLP0 | 2 | 1 | 2.0 | 0.5 |

| P08238 | HSPA5 | 18 | 0 | 18.0 | <0.001 |

| P68871 | TUBB | 3 | 2 | 1.5 | 0.6 |

Table 1: Hypothetical data from an AfBPP experiment. HSP90AA1 and HSPA5 are identified as high-confidence candidate targets.

Phase 2: Target Validation and Mechanistic Characterization

Once candidate targets are identified, they must be validated, and the molecular mechanism of inhibition must be characterized.

Workflow for Target Validation

Caption: Workflow for validating candidate protein targets.

Detailed Protocols for Key Validation Assays

3.2.1. Recombinant Protein Activity Assay

Objective: To determine if 3-(2-chloroacetyl)-1-cyclopropylurea directly inhibits the activity of a candidate target enzyme (e.g., a kinase or ATPase).

Methodology:

-

Express and purify the recombinant target protein.

-

Perform an in vitro activity assay in the presence of varying concentrations of 3-(2-chloroacetyl)-1-cyclopropylurea.

-

Measure the enzyme activity at each concentration.

-

Plot the activity as a function of inhibitor concentration and calculate the IC50 value.

-

To confirm covalent inhibition, pre-incubate the enzyme with the compound for varying amounts of time before initiating the reaction. A time-dependent decrease in activity is indicative of covalent modification.

3.2.2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in intact cells.

Methodology:

-

Treat cultured cells with 3-(2-chloroacetyl)-1-cyclopropylurea or a vehicle control.

-

Lyse the cells.

-

Aliquot the lysate and heat the aliquots to a range of different temperatures.

-

Centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the target protein.

-

Binding of the compound should stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Phase 3: Elucidation of Downstream Cellular Effects

After validating the target(s), the next step is to understand the cellular consequences of target inhibition.

Investigating Downstream Signaling Pathways

Objective: To identify the signaling pathways that are modulated by 3-(2-chloroacetyl)-1-cyclopropylurea.

Methodology:

-

Phosphoproteomics: Treat cells with the compound and perform a global phosphoproteomic analysis to identify changes in protein phosphorylation. This can provide a snapshot of the signaling pathways that are affected.

-

Western Blotting: Based on the phosphoproteomics data or known functions of the target, use Western blotting to probe the activation state of key signaling proteins (e.g., p-AKT, p-ERK).

-

Gene Expression Analysis (RNA-seq): Treat cells with the compound and perform RNA sequencing to identify changes in gene expression. This can reveal the transcriptional programs that are altered by the compound.

Phenotypic Assays

Objective: To characterize the phenotypic effects of the compound on cells.

Methodology:

-

Cell Viability/Proliferation Assays: Treat cancer cell lines with the compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine its anti-proliferative effects.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest.

-

Apoptosis Assays: Use assays such as Annexin V staining or caspase activity assays to determine if the compound induces apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for elucidating the mechanism of action of 3-(2-chloroacetyl)-1-cyclopropylurea. The proposed workflow, centered on the hypothesis of covalent inhibition, provides a robust framework for target identification, validation, and the characterization of downstream effects. The successful execution of these experiments would provide a deep understanding of the compound's biological activity and its potential as a therapeutic agent. Future work would involve medicinal chemistry efforts to optimize the compound's potency and selectivity, as well as in vivo studies to assess its efficacy and safety in animal models.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-(2-Chloroacetyl)-1-cyclopropylurea: A Case Study in the Characterization of Targeted Covalent Inhibitors

An In-depth Technical Guide for Researchers

Abstract: The resurgence of covalent inhibitors in drug discovery marks a paradigm shift towards designing therapeutics with high potency and prolonged duration of action. This guide provides a comprehensive technical framework for the evaluation of novel covalent inhibitors, using the putative inhibitor 3-(2-Chloroacetyl)-1-cyclopropylurea as a central case study. We will dissect the molecule's structural components, propose a mechanism of action, and provide detailed, field-proven protocols for its synthesis, kinetic characterization, target validation via mass spectrometry, and evaluation in cellular systems. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of targeted covalent drugs.

Introduction: The Rationale for Covalent Inhibition

For many years, the formation of covalent bonds between a drug and its target was often associated with toxicity and immunogenicity, leading many drug discovery programs to avoid this mechanism.[1] However, the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib and osimertinib has catalyzed a renewed interest in this modality.[2][3] Unlike reversible inhibitors, TCIs form a stable, covalent bond with their target protein, typically leading to complete and durable inhibition.

This approach offers several advantages:

-

High Potency: The irreversible nature of the interaction can achieve a level of biochemical efficiency that is difficult to attain with reversible inhibitors.[1]

-

Prolonged Duration of Action: The drug's effect persists as long as the target protein is present, often allowing for less frequent dosing.[1]

-

Overcoming Resistance: Covalent inhibitors can effectively target proteins with shallow binding pockets or high concentrations of endogenous ligands.[1][3]

The molecule at the center of this guide, 3-(2-Chloroacetyl)-1-cyclopropylurea (CAS 771499-64-0), serves as an ideal model for exploring the principles of covalent inhibition.[4][5][6] Its structure contains three key motifs:

-

The Chloroacetyl "Warhead": The α-chloroacetyl group is a well-known electrophile, primed to react with nucleophilic amino acid residues on a target protein.[7][8]

-

The Urea Scaffold: Urea derivatives are privileged structures in medicinal chemistry, capable of forming multiple hydrogen bonds with a protein target, thereby contributing to binding affinity and specificity.[9]

-

The Cyclopropyl Group: This small, rigid ring is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[10][11]

This guide will outline the essential experimental journey from initial synthesis to cellular validation for a compound like 3-(2-Chloroacetyl)-1-cyclopropylurea.

Proposed Mechanism of Covalent Adduct Formation

The chloroacetyl moiety functions as an irreversible covalent warhead. The primary mechanism involves a nucleophilic substitution reaction (SN2) where a nucleophilic amino acid side chain from the target protein attacks the carbon atom bearing the chlorine. Cysteine, with its highly nucleophilic thiol group, is the most common target for such electrophiles.[12][13]

The proposed two-step mechanism is as follows:

-

Reversible Binding (E+I ⇌ E·I): The inhibitor first forms a non-covalent complex with the enzyme (E). This initial binding event is governed by interactions such as hydrogen bonds from the urea moiety and hydrophobic interactions, and is characterized by the inhibition constant, KI.[3][14]

-

Irreversible Covalent Bonding (E·I → E-I): Once optimally positioned within the active site, the nucleophilic residue (e.g., Cys) attacks the electrophilic chloroacetyl group, displacing the chloride leaving group to form a stable thioether bond. This step is characterized by the rate of inactivation, kinact.[2][3]

Caption: Proposed two-step mechanism of covalent inhibition.

Synthesis and Analytical Characterization

A plausible synthetic route to 3-(2-Chloroacetyl)-1-cyclopropylurea involves the acylation of 1-cyclopropylurea with chloroacetyl chloride.[15]

Protocol 3.1: Synthesis of 3-(2-Chloroacetyl)-1-cyclopropylurea

-

Dissolution: Dissolve 1-cyclopropylurea (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) to the solution and cool the mixture in an ice bath (0 °C).

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove any salt byproducts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final compound.

Table 1: Analytical Characterization

| Technique | Expected Result | Purpose |

|---|---|---|

| HPLC | Single peak >95% purity | Assess purity and provide material for subsequent assays.[16] |

| ¹H NMR | Peaks corresponding to cyclopropyl, urea, and chloroacetyl protons | Confirm chemical structure and identity.[13][17] |

| ¹³C NMR | Peaks for all unique carbon atoms in the structure | Further confirm chemical structure.[17] |

| HRMS | Mass peak corresponding to the exact mass of C₆H₉ClN₂O₂ | Confirm molecular formula and identity.[17] |

Biochemical and Biophysical Characterization

Kinetic Analysis of Covalent Inhibition

For covalent inhibitors, a simple IC₅₀ value is insufficient as it is time-dependent.[1][3] The true measure of efficiency is the second-order rate constant kinact/KI, which accounts for both binding affinity (KI) and the rate of covalent modification (kinact).[2][3]

Protocol 4.1.1: Determining kinact and KI via Progress Curves This method uses a continuous enzyme activity assay to monitor the rate of inhibition.[18]

-

Assay Preparation: Prepare a reaction mixture containing buffer, the target enzyme at a fixed concentration, and its corresponding substrate.

-

Initiation: Initiate the reaction by adding varying concentrations of 3-(2-Chloroacetyl)-1-cyclopropylurea.

-

Data Acquisition: Continuously monitor product formation (e.g., via fluorescence or absorbance) over time. The resulting progress curves will show a time-dependent decrease in reaction rate.[1]

-

Analysis: Fit the progress curves to the equation for pseudo-first-order kinetics: P = v₀(1 - e-k_obst) / k_obs* where P is product concentration, v₀ is the initial rate, and k_obs is the observed rate of inactivation.

-

Parameter Calculation: Plot the calculated k_obs values against the inhibitor concentration [I]. Fit this data to the hyperbolic equation: k_obs = k_inact[I] / (K_I + [I])* This allows for the determination of both kinact and KI.[1][3]

Table 2: Representative Kinetic Data

| Inhibitor Conc. (µM) | k_obs (s⁻¹) |

|---|---|

| 0.1 | 0.005 |

| 0.5 | 0.023 |

| 1.0 | 0.041 |

| 5.0 | 0.115 |

| 10.0 | 0.150 |

| Derived Parameters | Value |

| k_inact | 0.2 s⁻¹ |

| K_I | 4.5 µM |

| k_inact/K_I | 44,444 M⁻¹s⁻¹ |

Target Engagement and Adduct Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm that a compound covalently modifies its target.[19][20]

Caption: Workflow for covalent adduct identification via MS.

Protocol 4.2.1: Intact Protein Analysis

-

Incubation: Incubate the target protein with a molar excess (e.g., 5-fold) of 3-(2-Chloroacetyl)-1-cyclopropylurea for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Desalting: Remove excess inhibitor using a desalting column.

-

Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

Interpretation: Compare the deconvoluted mass spectra of the treated sample and the control. A mass increase corresponding to the molecular weight of the inhibitor minus HCl (176.60 - 36.46 = 140.14 Da) confirms covalent adduct formation.[19]

Protocol 4.2.2: Peptide Mapping for Site Identification

-

Sample Preparation: Following incubation (Protocol 4.2.1), denature the protein, reduce disulfide bonds, and alkylate free cysteines (optional, but helps differentiate from the modified cysteine).

-

Digestion: Digest the protein into smaller peptides using a protease like trypsin.[21]

-

LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

-

Data Analysis: Use proteomics search software (e.g., Mascot, MaxQuant) to identify peptides.[21][22] Search for peptides with a mass modification of +140.14 Da. The MS/MS fragmentation pattern of the modified peptide will reveal which specific amino acid residue is covalently bound to the inhibitor.[19]

Cellular Characterization

Biochemical activity must be translated to a cellular context to be meaningful.[23] Cellular assays are crucial for assessing membrane permeability, target engagement in a native environment, and potential cytotoxicity.[24][25]

Protocol 5.1: Cell Viability Assay

-

Cell Plating: Plate cells of interest (e.g., a cancer cell line overexpressing the target protein) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of 3-(2-Chloroacetyl)-1-cyclopropylurea for 48-72 hours.

-

Analysis: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Result: Calculate the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's cytotoxic potency.

Protocol 5.2: Cellular Target Engagement A Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor binds to its target inside intact cells. Covalent binding typically stabilizes the target protein, increasing its melting temperature.

-

Treatment: Treat intact cells with the inhibitor or vehicle control.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for 3 minutes.

-

Lysis & Centrifugation: Lyse the cells and centrifuge to pellet aggregated, denatured proteins.

-

Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

-

Interpretation: A shift to a higher melting temperature in the inhibitor-treated samples indicates direct target engagement.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of a novel covalent inhibitor like 3-(2-Chloroacetyl)-1-cyclopropylurea. By moving beyond simple potency measurements to a deep understanding of inactivation kinetics, direct confirmation of the covalent adduct, and validation of cellular activity, researchers can build a self-validating data package. This rigorous evaluation is essential for advancing promising covalent inhibitors through the drug discovery pipeline and for ultimately designing safer, more effective medicines.

References

- 1. youtube.com [youtube.com]

- 2. A Perspective on the Kinetics of Covalent and Irreversible Inhibition | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(2-Chloroacetyl)-1-cyclopropylurea | 771499-64-0 | WFB49964 [biosynth.com]

- 5. 771499-64-0|3-(2-Chloroacetyl)-1-cyclopropylurea|BLD Pharm [bldpharm.com]

- 6. 771499-64-0 Cas No. | 3-(2-Chloroacetyl)-1-cyclopropylurea | Apollo [store.apolloscientific.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 12. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 3-(2-Chloroacetyl)-1-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for identifying the potential biological targets of the novel compound 3-(2-Chloroacetyl)-1-cyclopropylurea. While specific biological data for this exact molecule is not publicly available, its structure provides significant insight into its probable mechanism of action. This guide synthesizes established principles of medicinal chemistry and chemical proteomics to outline a robust, scientifically-grounded strategy for target deconvolution. We will dissect the compound's key structural motifs—the chloroacetyl "warhead," the urea scaffold, and the cyclopropyl group—to hypothesize likely target classes. Subsequently, we present detailed, field-proven experimental workflows, including Activity-Based Protein Profiling (ABPP) and Affinity-Based Chemical Proteomics, as primary methodologies for empirical target discovery and validation.

Structural Analysis and Mechanistic Hypothesis

The rational identification of biological targets begins with a thorough analysis of the compound's chemical structure. 3-(2-Chloroacetyl)-1-cyclopropylurea is composed of three key functional groups, each contributing to its potential pharmacodynamics.

-

The Chloroacetyl Group: This functional group is a well-characterized electrophilic "warhead."[1] The electron-withdrawing nature of the adjacent carbonyl and the chlorine atom (a good leaving group) renders the α-carbon susceptible to nucleophilic attack by amino acid residues on a protein. This strongly suggests that 3-(2-Chloroacetyl)-1-cyclopropylurea acts as a covalent inhibitor , forming a permanent, irreversible bond with its target(s).[1][2] The most common nucleophilic residue targeted by such warheads is the thiol group of cysteine , although reactions with lysine, histidine, and serine are also possible.[1]

-

The Urea Moiety: The urea functionality is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[3][4][5] Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions within a protein's binding pocket, serving as a critical anchor that dictates binding affinity and selectivity.[6]

-

The Cyclopropyl Group: This small, rigid, and lipophilic ring is increasingly utilized in drug design.[7] It can enhance potency by fitting into hydrophobic pockets, improve metabolic stability, and reduce off-target effects by conformationally constraining the molecule.[8][9][10] Its unique electronic properties can also contribute to favorable binding interactions.

Central Hypothesis: Based on this analysis, 3-(2-Chloroacetyl)-1-cyclopropylurea is hypothesized to be a targeted covalent inhibitor. Its urea and cyclopropyl groups guide it to a specific protein binding pocket, whereupon the chloroacetyl group forms a covalent bond with a nearby nucleophilic residue, most likely a cysteine, leading to irreversible inhibition of the protein's function.

Hypothesized Biological Target Classes

Given the reactivity of the chloroacetyl group towards cysteine, several protein families emerge as high-probability targets. These classes are known to possess functionally important, accessible cysteine residues.

-

Cysteine Proteases: This large family of enzymes, including caspases and cathepsins, relies on a catalytic cysteine in their active site. They are frequent targets for covalent inhibitors and play critical roles in apoptosis, inflammation, and other cellular processes.[11]

-

Kinases: While serine/threonine and tyrosine kinases primarily use other residues for catalysis, many possess non-catalytic cysteines in or near the ATP-binding pocket that can be targeted by covalent inhibitors. This is a proven strategy for achieving high selectivity and potency.

-

Deubiquitinating Enzymes (DUBs): These enzymes are crucial for protein homeostasis and are almost universally cysteine proteases, making them a prime target class for covalent ligands.

-

Metabolic Enzymes & Transferases: Various enzymes involved in metabolic pathways, such as polyketide synthases and fatty acid elongases, have been shown to be targets of chloroacetamide-containing molecules.[12]

Core Methodologies for Target Identification

Identifying the specific protein(s) that a novel compound interacts with is a critical challenge in drug discovery.[13][14] For covalent inhibitors like 3-(2-Chloroacetyl)-1-cyclopropylurea, chemoproteomic strategies are exceptionally powerful.[15][16] We will detail two gold-standard, complementary approaches.

Strategy 1: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful functional proteomics technology used to map the activity of entire enzyme families directly in complex biological systems.[17][18][19] In a competitive format, it can be used to identify the targets of an unlabeled inhibitor.[20]

Causality and Rationale: This method relies on the use of a broad-spectrum, activity-based probe (ABP) that targets a class of enzymes (e.g., cysteine proteases). The ABP contains a reactive group similar to our compound of interest and a reporter tag (like biotin or a fluorophore).[21] If 3-(2-Chloroacetyl)-1-cyclopropylurea binds to and covalently modifies a protein, it will block that protein's active site. Consequently, the tagged ABP will be unable to bind. By comparing the protein labeling profile of the ABP in the presence versus the absence of our compound, we can identify its specific targets via mass spectrometry.[18]

-

Proteome Preparation: Prepare fresh cell or tissue lysates from a biologically relevant source under native conditions to preserve protein function.

-

Inhibitor Incubation: Treat one aliquot of the lysate with 3-(2-Chloroacetyl)-1-cyclopropylurea at various concentrations. Treat a control aliquot with a vehicle (e.g., DMSO). Incubate to allow for target engagement.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive ABP (e.g., an iodoacetamide- or acrylamide-based probe with a biotin tag) to both the treated and control lysates. Incubate to label all accessible, active cysteine-containing proteins.[19][20]

-

Enrichment of Labeled Proteins: For biotinylated probes, use streptavidin-coated beads to enrich the proteins that were successfully labeled by the ABP.[22] Proteins blocked by our test compound will not be pulled down.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release peptides for analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

-

Data Analysis: Quantify the abundance of peptides from the treated versus the control sample. Proteins whose corresponding peptide signals are significantly reduced in the inhibitor-treated sample are identified as primary targets.

Caption: Competitive ABPP workflow for target identification.

Strategy 2: Affinity-Based Chemical Proteomics

This classical approach uses the small molecule itself as "bait" to capture its binding partners from a cell lysate.[22][23][24]

Causality and Rationale: To perform this experiment, a modified version of 3-(2-Chloroacetyl)-1-cyclopropylurea must be synthesized. This "probe" version will contain an affinity handle (e.g., biotin) attached via a linker at a position that does not interfere with its biological activity.[22] The probe is immobilized on a solid support (e.g., streptavidin beads if biotinylated) and incubated with a cell lysate. Because the chloroacetyl group forms a covalent bond, the target proteins will become permanently attached to the probe, allowing for stringent washing conditions to remove non-specific binders. The captured proteins are then identified by mass spectrometry.

-

Probe Synthesis: Synthesize an analog of 3-(2-Chloroacetyl)-1-cyclopropylurea that incorporates a biotin tag via a flexible linker (e.g., a PEG linker). The attachment point should be determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.

-

Proteome Preparation: Prepare cell or tissue lysates as described in the ABPP protocol.

-

Affinity Pulldown:

-

Experimental Sample: Incubate the lysate with the biotinylated probe.

-

Control Sample: To distinguish specific from non-specific binders, pre-incubate a separate aliquot of lysate with a high concentration of the original, unlabeled 3-(2-Chloroacetyl)-1-cyclopropylurea (the "competitor") before adding the biotinylated probe. True targets will be occupied by the competitor and will not bind the probe.

-

-

Enrichment: Add streptavidin-coated beads to both lysates to capture the probe and its covalently bound proteins.

-

Washing and Elution: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins. Elute the captured proteins.

-

Protein Digestion & LC-MS/MS: Digest the eluted proteins into peptides using trypsin and analyze via quantitative mass spectrometry.

-

Data Analysis: Identify proteins that are highly abundant in the experimental sample but significantly depleted in the competitor control sample. These are the high-confidence targets.

Caption: Affinity-based chemical proteomics workflow.

Summary of Methodologies and Data Presentation

The two proposed strategies offer complementary insights into the target profile of 3-(2-Chloroacetyl)-1-cyclopropylurea.

| Method | Principle | Advantages | Disadvantages |

| Competitive ABPP | Competition between the inhibitor and a broad-spectrum probe for active sites.[18] | Identifies functionally active targets; no compound modification needed; provides information on enzyme activity.[21] | Limited to enzyme classes for which broad-spectrum probes exist. |

| Affinity Pulldown | Uses a tagged version of the compound to capture binding partners.[22] | Unbiased, can identify non-enzymatic targets; covalent nature allows for stringent washes. | Requires chemical synthesis of a probe; linker attachment can alter activity; may miss low-affinity interactions.[24] |

Conclusion

The chemical structure of 3-(2-Chloroacetyl)-1-cyclopropylurea strongly implies a mechanism of targeted covalent inhibition, with a high likelihood of modifying functional cysteine residues in its protein targets. While the exact targets remain to be discovered, the protein classes of cysteine proteases, kinases, and DUBs represent logical starting points for investigation. A dual-pronged approach employing both competitive Activity-Based Protein Profiling and Affinity-Based Chemical Proteomics provides a robust and comprehensive strategy for target deconvolution. The successful identification of these targets is the foundational step in understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent or a chemical probe.

References

- 1. mdpi.com [mdpi.com]

- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem-space.com [chem-space.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 11. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 12. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]

- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 15. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plantchemetics.org [plantchemetics.org]

- 18. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 19. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 22. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Cyclopropylurea Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The cyclopropylurea moiety represents a privileged structural motif in contemporary medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and potent biological activity. This guide provides an in-depth exploration of the discovery and synthesis of novel cyclopropylurea derivatives, with a particular focus on their role as enzyme inhibitors. We will delve into the strategic rationale behind their design, detail robust synthetic methodologies, and illuminate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Introduction: The Significance of the Cyclopropylurea Scaffold

The incorporation of a cyclopropane ring into small molecule therapeutics is a well-established strategy to enhance potency and modulate physicochemical properties.[1][2] The three-membered ring's inherent strain and unique electronic character introduce a level of conformational constraint that can pre-organize a molecule for optimal binding to its biological target.[1] When combined with the urea functional group—a known hydrogen bond donor and acceptor—the resulting cyclopropylurea scaffold becomes a powerful pharmacophore for engaging with a variety of enzyme active sites.[3][4]

Cyclopropylurea derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, and enzyme inhibitory effects.[2][5][6] A particularly notable application is in the development of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[3][4][7] By inhibiting sEH, cyclopropylurea-based drugs can elevate EET levels, offering therapeutic benefits in cardiovascular and inflammatory diseases.[3][8][9]

This guide will provide a comprehensive overview of the key aspects of cyclopropylurea chemistry, from fundamental synthetic transformations to the nuanced interpretation of structure-activity relationships (SAR).

Synthetic Strategies for Cyclopropylurea Derivatives

The construction of the cyclopropylurea core can be approached through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Primary Synthetic Route: Reaction of Cyclopropylamine with Isocyanates

The most direct and widely employed method for the synthesis of N-substituted cyclopropylureas involves the nucleophilic addition of cyclopropylamine to an appropriately substituted isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme:

-

Rationale: Cyclopropylamine, a readily available primary amine, acts as a potent nucleophile, attacking the electrophilic carbon of the isocyanate.[1] The reaction is often catalyzed by a non-nucleophilic base to deprotonate the amine, further enhancing its reactivity.

Experimental Protocol: Synthesis of a Generic N-Aryl-N'-cyclopropylurea

-

Dissolution: Dissolve the desired aryl isocyanate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-N'-cyclopropylurea.

Alternative Synthetic Route: Curtius Rearrangement

For instances where the requisite isocyanate is not commercially available or is unstable, the Curtius rearrangement provides a versatile alternative for its in situ generation from a carboxylic acid precursor.

Workflow for Curtius Rearrangement Approach:

Caption: Curtius rearrangement workflow for cyclopropylurea synthesis.

Causality behind Experimental Choices:

-

Activation of Carboxylic Acid: The conversion of the carboxylic acid to an acid chloride or another activated species is crucial for the subsequent nucleophilic substitution by the azide ion. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.

-

Formation of Acyl Azide: Sodium azide (NaN₃) is a reliable source of the azide nucleophile. The reaction is typically performed in a polar aprotic solvent.

-

Thermal Rearrangement: Heating the acyl azide induces the loss of dinitrogen gas and the rearrangement of the R-group to the nitrogen atom, forming the isocyanate. This step must be performed with caution due to the potentially explosive nature of acyl azides.

-

Trapping with Cyclopropylamine: The in situ generated isocyanate is immediately trapped by cyclopropylamine to yield the final urea product.

Structure-Activity Relationship (SAR) Studies

The biological activity of cyclopropylurea derivatives can be finely tuned by modifying their chemical structure. SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]

Key Structural Regions for Modification

Caption: Key regions for SAR exploration in cyclopropylurea derivatives.

-

The Cyclopropyl Moiety: Substitution on the cyclopropane ring can influence both steric and electronic interactions with the target protein.[4] For instance, the introduction of small alkyl or phenyl groups can probe specific pockets within an enzyme's active site.[4]

-

The Urea Linker: The two nitrogen atoms of the urea group are critical hydrogen bond donors. N-alkylation can disrupt this hydrogen bonding network, which can be detrimental or beneficial depending on the specific target.

-

The Terminal Group: This region offers the greatest scope for modification to enhance properties such as solubility, metabolic stability, and target selectivity. A wide range of aromatic and heterocyclic groups have been explored in this position.[12]

Case Study: Cyclopropylureas as sEH Inhibitors

In the context of sEH inhibition, extensive SAR studies have revealed several key trends.[3][4]

| Modification | Effect on sEH Inhibitory Activity | Rationale |

| Terminal Group | Introduction of a second adamantyl or cyclohexyl group | Generally increases potency.[7][8] |

| Incorporation of polar groups (e.g., carboxylic acids) | Can improve solubility and metabolic stability.[8] | |

| Cyclopropyl Ring | Substitution with diphenyl groups | Can occupy additional pockets in the sEH active site, enhancing activity.[4] |

Biological Evaluation and Future Perspectives

The discovery of novel cyclopropylurea derivatives is an iterative process that relies on a continuous feedback loop between chemical synthesis and biological evaluation.

Integrated Discovery Workflow:

Caption: Iterative workflow for the discovery of novel cyclopropylurea derivatives.

The initial screening of newly synthesized compounds is typically performed using in vitro assays to determine their potency and selectivity against the target of interest. Promising candidates are then advanced to more complex cellular and in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

The future of cyclopropylurea research lies in the exploration of novel biological targets and the development of derivatives with improved drug-like properties. The inherent versatility of this scaffold, coupled with a deeper understanding of its SAR, will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

-

Uemura, T., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. [Link]

-

Uemura, T., et al. (2015). Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1759-1766. [Link]

-

Kim, C. U., et al. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symposium Series, (52), 613-614. [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1324-1329. [Link]

-

Ataman Kimya. Cyclopropylamine. [Link]

-

Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

-

Shen, H. C., & Hammock, B. D. (2012). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Journal of Medicinal Chemistry, 55(5), 2059-2066. [Link]

-

Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Hwang, S. H., et al. (2007). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3824-3835. [Link]

-

Mao, Y., et al. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. Asian Journal of Organic Chemistry, 3(9), 942-953. [Link]

- Wilson, C. W. (1973). U.S. Patent No. 3,711,549. Washington, DC: U.S.

-

Raevsky, O. A., et al. (1995). Quantitative structure—Activity relationships in a series of urea derivatives—Liver cytochrome P-450 inductors analyzed by the modified method of frontal polyhedra. Journal of Computer-Aided Molecular Design, 9(5), 419-426. [Link]

-

Mohammadi-Farani, A., et al. (2014). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 9(2), 109-117. [Link]

-

Garlapati, P. R., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3036. [Link]

-

Foroumadi, A., et al. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Research in Pharmaceutical Sciences, 11(6), 445-453. [Link]

-

Smole, A., et al. (2012). Novel lipophilic hydroxyurea derivatives: synthesis, cytostatic and antiviral activity evaluations. Molecules, 17(7), 8152-8168. [Link]

-

Naylor, M. A., et al. (1995). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. Journal of Medicinal Chemistry, 38(13), 2411-2423. [Link]

-

Salaün, J., & Baird, M. S. (1995). Biological activity of cyclopropanes. Current Medicinal Chemistry, 2(1), 511-542. [Link]

-

Novakov, O., et al. (2015). Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 84(11), 1146-1175. [Link]

- Reiss, H., & Fischer, A. (1966). U.S. Patent No. 3,277,141. Washington, DC: U.S.

-

Wang, G., et al. (2018). Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic. Chemical Communications, 54(78), 10972-10975. [Link]

-

Popova, E., et al. (2023). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 28(14), 5392. [Link]

-

Slavětínská, L., et al. (2012). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 12(12), 1195-1207. [Link]

-

Sternberg, M. J. E., & King, R. D. (1998). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). In Data Mining and Knowledge Discovery in Databases (pp. 1-1). [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doc.ic.ac.uk [doc.ic.ac.uk]

- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(2-Chloroacetyl)-1-cyclopropylurea as a Potential Covalent Chemical Probe

An In-depth Guide for Researchers in Chemical Biology and Drug Discovery

Abstract